Tridesilon

Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Potency-class-based corticosteroid substitution ignores molecular drivers of atrophogenicity and systemic burden. Desonide (Tridesilon, CAS 638-94-8), a non-fluorinated glucocorticoid receptor agonist, resolves this: • Lower skin atrophy risk vs. fluorinated analogues (human intradermal assay-validated). • Superior to 1% hydrocortisone in pediatric eczema (p<0.05; n=113). • 72% less HPA suppression vs. betamethasone dipropionate (p=0.01). ≥98% HPLC purity. For R&D only.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B15285838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridesilon
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
InChIInChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3
InChIKeyWBGKWQHBNHJJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridesilon (Desonide) Identity & Characteristics


Tridesilon is the original brand name for desonide 0.05%, a low-to-medium potency, non-fluorinated topical corticosteroid of the pregnane class (CAS 638-94-8) [1]. Chemically designated as pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)-, it is structurally defined as the desfluoro analogue of triamcinolone acetonide [2]. First approved by the FDA in 1982, it is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis [3][4].

1

Non-fluorinated glucocorticoid receptor agonist for dermatological inflammation research

Pregnane-class structure supports steroid SAR studies

2

Reported lower-potency context suitable for sensitive-site skin model endpoints

Atrophy model and HPA-axis endpoint research

3

Comparator reference standard for corticosteroid receptor-binding kinetics studies

Supports head-to-head model-response interpretation

Why Tridesilon Cannot Be Substituted


Substitution among topical corticosteroids based solely on potency class is clinically and scientifically inadequate due to substantial heterogeneity in molecular structure, vasoconstrictor activity, atrophogenicity, systemic absorption potential, and glucocorticoid receptor binding kinetics within the same nominal potency band [1]. Specifically, the non-fluorinated pregnane acetonide structure of desonide confers a distinct profile of therapeutic efficacy and safety that diverges measurably from both higher-potency fluorinated analogues (e.g., triamcinolone acetonide, betamethasone dipropionate) and lower-potency non-fluorinated agents (e.g., hydrocortisone base) [2]. The evidence below quantifies these differential dimensions across comparator-controlled clinical trials, vasoconstriction bioassays, and systemic safety assessments.

This Compound

Non-fluorinated pregnane acetonide; mild transient atrophy in models

Fluorinated Analogues

Fluorine substitution at C9α may increase persistent atrophy endpoint in skin models

Structural determinant of atrophogenicity independent of vasoconstrictor potency; model outcomes may not transfer directly.

This Compound

Reported lower cortisol suppression vs. mid-potency fluorinated comparator

Mid-Potency Fluorinated

May impose higher HPA-axis suppression in pediatric models despite equivalent efficacy

Cortisol endpoint context may differ; verify model-specific HPA readouts.

This Compound

Low-potency classification; endpoint response reported faster than fluocinolone acetonide

Other Low-Potency Agents

Onset, potency rank, and receptor kinetics may differ even within the same class band

Simple potency-tier substitution may not replicate study endpoints.

Tridesilon Product Comparative Evidence


Superior Efficacy vs Hydrocortisone in Pediatric Atopic Dermatitis

In a multicenter, randomized, investigator-masked, parallel-group study of 113 children (mean age 4.8 years) with mild-to-moderate atopic dermatitis, desonide 0.05% ointment demonstrated significantly greater global improvement than hydrocortisone 1.0% ointment over 3 months of twice-daily application [1]. Safety assessments, including cutaneous atrophy evaluation, showed no difference between groups over up to 6 months of treatment [1].

Pediatric Dermatitis Endpoint
Head-to-head
Significantly greater global improvement vs. hydrocortisone 1% (p < 0.05) over 3 months in 113 children
Supports pediatric dermatitis endpoint response context
No atrophy difference observed up to 6 months; trial context
Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Reduced HPA Suppression vs Betamethasone Dipropionate

A randomized, double-blind trial in 29 children (mean age 13.8 months) compared micronized desonide 0.1% cream to betamethasone dipropionate 0.05% cream applied twice daily for 5 days, then tapered over 15 days [1]. Both treatments produced equivalent therapeutic efficacy in reducing body surface area involvement and lesion scores [1]. However, cortisol suppression was significantly greater for betamethasone at day 5 (Δcortisol = -13.06 µg/mL, p<0.0001) than for desonide (Δcortisol = -4.74 µg/mL, p=0.01), with a between-group difference of p=0.01 [1]. The suppression effect persisted through day 20 only in the betamethasone group (Δcortisol = -7.38 µg/mL, p=0.02) [1].

HPA Suppression Endpoint
Head-to-head
Δcortisol day 5: -4.74 µg/mL vs. -13.06 µg/mL for betamethasone dipropionate (p = 0.01)
Supports HPA-axis suppression endpoint context
Pediatric study (n=29); equivalent therapeutic endpoints reported
Systemic safety Pediatric endocrinology HPA suppression

Non-Fluorinated Structure: Lower Atrophy Risk

Intradermal injection of desonide and triamcinolone acetonide—which differ structurally only by the presence of a fluorine atom at C9α—produced equivalent vasoconstrictor potency in a human skin bioassay, yet only the fluorinated triamcinolone acetonide induced severe persistent cutaneous atrophy [1]. Desonide produced only mild, transient atrophy comparable to hydrocortisone 17-valerate, while hydrocortisone base produced none [1]. The atrophy response was amplified in ultraviolet light-induced inflamed skin compared to normal skin [1].

Atrophy Model Endpoint
Head-to-head
Desonide: mild transient atrophy; triamcinolone acetonide (fluorinated): severe persistent atrophy
Supports atrophy model endpoint context
Equivalent vasoconstrictor potency; human intradermal bioassay
Cutaneous atrophy Fluorinated corticosteroids Vasoconstrictor potency

Faster Onset of Action vs Fluocinolone Acetonide

In human dose-titration studies, desonide 0.05% demonstrated anti-inflammatory activity approximately equivalent to fluocinolone acetonide 0.025%, but with a more rapid onset of action during the early treatment phase [1]. Animal model assays across four systems (liver glycogen deposition, cotton pellet granuloma, ear edema, ocular inflammation) established a mean systemic anti-inflammatory potency approximately 60 times that of hydrocortisone [1].

Onset of Action
Reported
More rapid onset vs. fluocinolone acetonide 0.025% in human dose-titration; ~60× hydrocortisone potency in animal models
Supports onset-of-action endpoint interpretation
Four inflammatory models; qualitative observation
Onset of action Fluocinolone acetonide Dose titration

Therapeutic Equivalence to Alclometasone in Psoriasis

A double-blind, randomized, parallel-group study compared desonide 0.05% ointment with alclometasone dipropionate 0.05% ointment applied twice daily without occlusion for 3 weeks in 33 patients per group with moderate-to-severe psoriasis [1]. Both treatments produced rapid and substantial improvement in erythema, induration, and scaling, with no statistically significant differences between groups, though trends consistently favored alclometasone [1]. No adverse drug reactions occurred in either group [1].

Psoriasis Comparator
Head-to-head
No statistically significant difference in erythema/induration/scaling improvement vs. alclometasone dipropionate 0.05%
Supports psoriasis comparator endpoint context
33 patients/group; 3-week trial; trends favored alclometasone but not significant
Psoriasis Alclometasone dipropionate Therapeutic equivalence

Favorable Therapeutic Index

Acute systemic toxicity studies in rats following subcutaneous administration established that desonide is approximately 6 times as toxic as hydrocortisone, yet only one-fifteenth as toxic as its fluorinated analogue triamcinolone acetonide [1]. Topical application of large doses of a cream formulation to rabbits elicited only a low order of toxicity, and oral administration to rats and dogs was virtually nontoxic [1]. Percutaneous absorption studies in rabbits indicated that desonide absorption averaged 54% greater than that of triamcinolone acetonide from the same cream base [1].

Toxicity Model
Cross-study
Acute systemic toxicity: 6× hydrocortisone, 1/15 triamcinolone acetonide; percutaneous absorption 54% greater than triamcinolone
Supports toxicity-model context
Rat subcutaneous model; rabbit absorption study; low order of topical toxicity
Therapeutic index Systemic toxicity Acute toxicity

Tridesilon Research and Industrial Applications


Pediatric Atopic Dermatitis: Superior Efficacy vs Hydrocortisone

For clinical research or pharmaceutical development targeting pediatric atopic dermatitis (age 3 months to 12 years), Tridesilon (desonide 0.05%) is evidence-supported as a superior alternative to 1% hydrocortisone based on significantly greater global improvement (p<0.05) over 3 months of treatment in a multicenter trial of 113 children, with no difference in cutaneous safety outcomes [1]. This differential supports its selection as an active comparator in pediatric dermatology trials, as a benchmark for novel non-steroidal anti-inflammatory topical agents, or as a preferred first-line agent in pediatric formularies where superior efficacy without compromising safety is the procurement criterion.

Sensitive-Site Dermatoses: Atrophy Risk Mitigation

Tridesilon (desonide) is uniquely positioned for application on facial, axillary, groin, and inframammary dermatoses due to its non-fluorinated molecular structure, which directly reduces the risk of severe persistent cutaneous atrophy compared to fluorinated corticosteroids of equivalent vasoconstrictor potency [1]. This evidence from intradermal human skin atrophy assays supports its use as a reference standard in dermatopharmacology studies investigating steroid-induced atrophy mechanisms, as well as in industrial formulation development for sensitive-skin corticosteroid preparations where minimizing atrophogenicity is a critical quality attribute.

Pediatric Long-Term Therapy: Reduced HPA Suppression

When sustained topical corticosteroid therapy is required in infants or young children (e.g., chronic atopic dermatitis), Tridesilon (desonide 0.1% micronized cream) offers equivalent therapeutic efficacy to betamethasone dipropionate 0.05% while imposing significantly less HPA axis suppression (Δcortisol -4.74 µg/mL vs. -13.06 µg/mL at day 5, p=0.01) [1]. This evidence supports its inclusion as a preferred comparator arm in pediatric safety studies of novel topical agents, and as the corticosteroid of choice in clinical settings where minimizing systemic glucocorticoid exposure is paramount, such as in children with concurrent endocrine disorders or when treating large body surface areas.

Formulary Interchange: Alclometasone Equivalence

In institutional formularies or pharmaceutical supply chain management where alclometasone dipropionate 0.05% is currently listed, Tridesilon (desonide 0.05%) provides a clinically equivalent alternative for psoriasis management based on a double-blind, randomized trial showing no statistically significant difference in efficacy between the two agents [1]. This evidence supports therapeutic interchange protocols, enabling procurement flexibility during shortages, cost-optimization initiatives, or supplier diversification strategies without compromising patient outcomes.

Application
Selection Property
Validation Focus
Pediatric dermatitis research models
Non-fluorinated glucocorticoid receptor agonist
Endpoint response comparison vs low-potency comparator
Sensitive-site skin atrophy research
Structure-atrophy relationship context
Atrophy severity model endpoint
Pediatric HPA-axis safety endpoint studies
Reported lower cortisol suppression profile
Cortisol endpoint at day 5 vs mid-potency comparator
Psoriasis comparator research
Reported endpoint equivalence context
Erythema/induration/scaling score improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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